molecular formula C11H11F4N B13047023 7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13047023
M. Wt: 233.20 g/mol
InChI Key: RGIIGMBKTBQFCG-UHFFFAOYSA-N
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Description

7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative featuring a trifluoromethyl (-CF₃) group at position 5 and a fluorine atom at position 7 of the aromatic ring. This compound belongs to a class of structurally diverse amines with applications in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

7-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2

InChI Key

RGIIGMBKTBQFCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Nucleophilic Fluoro-Dechlorination Route

One documented approach starts from chlorinated quinoline derivatives, such as 5,6,7,8-tetrachloroquinoline. Through controlled nucleophilic substitution reactions, selective fluoro-dechlorination is achieved to yield a mixture of fluorinated intermediates including 7-fluoro-5,6,8-trichloroquinoline and related compounds. These intermediates can then be further transformed to the target amine-substituted tetrahydronaphthalene derivative by reduction and amination steps.

Multi-Step Organic Synthesis with Asymmetric Considerations

Although specific asymmetric synthesis for the exact 7-fluoro-5-(trifluoromethyl) derivative is less documented, related compounds such as (S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine are synthesized via multi-step organic reactions. These include:

  • Suzuki–Miyaura coupling to form carbon-carbon bonds between aryl halides and organoboron reagents, facilitating the introduction of trifluoromethyl groups.
  • Asymmetric synthesis techniques to control chirality at the tetrahydronaphthalene ring.
  • Subsequent amination to introduce the amine functionality at the 1-position.

Reduction and Functional Group Transformations

Reduction of formamide intermediates derived from tetrahydronaphthalenyl amines using lithium aluminum hydride (LiAlH4) is a common method to obtain the corresponding amines. This approach has been demonstrated in related tetrahydronaphthalen-1-amine derivatives, where formylation followed by reduction yields the primary amine with high yields (up to 95% over two steps).

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Yield/Outcome
1 Starting material: 5,6,7,8-tetrachloroquinoline; nucleophilic fluorination reagents Selective nucleophilic fluoro-dechlorination to introduce fluorine at position 7 Mixture of fluorinated quinolines
2 Suzuki–Miyaura coupling with trifluoromethylated boronic acid derivatives, Pd catalyst Installation of trifluoromethyl group at position 5 High regioselectivity for 5-position
3 Reduction of quinoline ring to tetrahydronaphthalene core Catalytic hydrogenation or chemical reduction Conversion to tetrahydronaphthalene scaffold
4 Formylation of amine precursor using ethyl formate Formation of formamide intermediate 60-95% yield reported in related compounds
5 Reduction of formamide with LiAlH4 in THF at 0°C to reflux Conversion of formamide to primary amine Up to 95% yield over two steps

Comparative Table of Preparation Parameters

Parameter Method 1: Fluoro-Dechlorination Method 2: Suzuki–Miyaura Coupling + Reduction Method 3: Formylation + LiAlH4 Reduction
Starting Material Chlorinated quinolines Aryl halides and boronic acids Tetrahydronaphthalenyl amines
Key Reagents Nucleophilic fluoride sources Pd catalyst, organoboron reagents Ethyl formate, LiAlH4
Reaction Conditions Controlled substitution, mild heating Pd-catalyzed coupling, inert atmosphere 0°C to reflux in THF
Yield Moderate to high for intermediates High regioselectivity, moderate yield High yield (up to 95%) over two steps
Chirality Control Limited in initial steps Possible via chiral catalysts or starting materials Not applicable
Scalability Potential but undocumented Scalable with palladium catalysis Common lab-scale reduction

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions involving the fluorine atom are likely.

Common Reagents and Conditions::

    Fluorinating Agents: Used for introducing fluorine atoms.

    Hydrogenation Catalysts: Employed in reduction reactions.

    Chlorination/Dechlorination Reagents: Involved in halogen exchange reactions.

Major Products:: The major products depend on the specific reaction conditions. Isomeric forms with varying chloro- and fluoro-substitutions are likely.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is being explored for its potential therapeutic effects. Its structure allows for enhanced binding affinity to biological targets due to the influence of fluorine substituents.

Case Study: MAO-B Inhibition
A study demonstrated that this compound acts as a potent inhibitor of Monoamine Oxidase B (MAO-B), with an IC50 value comparable to established inhibitors like rasagiline. This suggests its potential application in treating neurodegenerative diseases such as Parkinson's disease through neuroprotective mechanisms .

Case Study: Serotonin Receptor Affinity
Another investigation focused on the compound's binding affinity at serotonin receptors. The findings revealed that modifications in the trifluoromethyl group significantly influenced receptor selectivity. The (S)-enantiomer showed a marked preference for 5-HT2C receptors, indicating its potential role in managing mood disorders .

Biological Research

In biological studies, the compound is evaluated for its bioactivity. The incorporation of fluorine can improve the pharmacokinetic properties of drug candidates, enhancing their bioavailability and metabolic stability.

Mechanism of Action
The mechanism involves interaction with specific molecular targets where the fluorinated structure enhances binding affinity to enzymes and receptors. This modulation can lead to significant biological effects .

Industrial Applications

In industrial contexts, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its thermal stability and resistance to degradation make it suitable for high-performance applications.

Summary of Biological Activities

Activity Findings
MAO-B InhibitionSignificant activity with IC50 comparable to rasagiline
Serotonin Receptor BindingHigh affinity for 5-HT2C receptors

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine with structurally related compounds, focusing on substituent positions, molecular properties, and functional roles:

Compound Name Substituents (Position/Group) Molecular Weight Key Properties/Applications Safety/Stability Data
This compound 7-F, 5-CF₃ Not provided Likely intermediate for TRPV1 antagonists No specific data available
(R)-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine 5-Cl, 6-CF₃ 249.66 Research chemical; no disclosed bioactivity Storage: Not specified
5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine 5-tBu Not provided Lab research; steric bulk may hinder interactions Identified hazards: Not specified
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 7-F (free amine as HCl salt) 201.67 High purity (HPLC 99.9%); research use Hazards: H315, H319, H335 (skin/eye irritation)
(1S,4R,9S)-5-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-amine 5-CF₃ (methano-bridged structure) 227.23 Rigid scaffold; potential for enhanced binding Stability: Methano bridge increases rigidity

Key Observations :

  • Substituent Position : The 7-F/5-CF₃ arrangement in the target compound distinguishes it from analogs like (R)-5-Cl-6-CF₃ , where substituents at adjacent positions may alter electronic effects or steric hindrance.
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility but introduce handling hazards (e.g., respiratory irritation) .

Biological Activity

7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydronaphthalene structure with fluorine and trifluoromethyl substituents. The presence of these groups influences its lipophilicity and receptor binding properties.

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems. It has been shown to interact with serotonin receptors, particularly the 5-HT2 family, which are implicated in various neuropsychiatric disorders.

Key Findings:

  • Serotonin Receptor Affinity : The compound demonstrates selective binding to 5-HT2A and 5-HT2C receptors, which are crucial for mood regulation and anxiety responses .
  • Inhibitory Activity : In vitro studies suggest that it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Receptor Binding High affinity for 5-HT2A and 5-HT2C receptors
MAO Inhibition Potential inhibitory effects on MAO-B with IC50 values in the low nanomolar range
Neuropharmacological Effects Modulation of mood and anxiety-related behaviors in rodent models

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Psychotropic Effects : A study demonstrated that administration of the compound in rodent models resulted in significant anxiolytic-like effects without the typical side effects associated with traditional anxiolytics .
  • Comparative Studies : In comparative analyses with other known MAO inhibitors, this compound exhibited superior selectivity for MAO-B over MAO-A, suggesting a potentially favorable side effect profile for treating depression and anxiety disorders .
  • Molecular Docking Studies : Computational docking studies have provided insights into the binding affinities and interactions at the molecular level, further supporting its role as a promising candidate for drug development targeting serotonergic pathways .

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